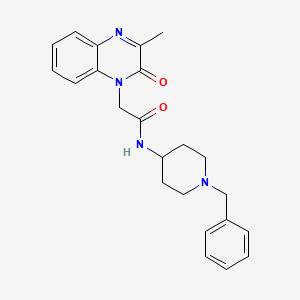

N-(1-benzylpiperidin-4-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Description

Properties

Molecular Formula |

C23H26N4O2 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |

InChI |

InChI=1S/C23H26N4O2/c1-17-23(29)27(21-10-6-5-9-20(21)24-17)16-22(28)25-19-11-13-26(14-12-19)15-18-7-3-2-4-8-18/h2-10,19H,11-16H2,1H3,(H,25,28) |

InChI Key |

TUVYAGZUSREPCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Alkylation of 3-Methyl-2-oxoquinoxaline

3-Methylquinoxalin-2(1H)-one undergoes alkylation with 2-chloro-N-(1-benzylpiperidin-4-yl)acetamide under basic conditions.

Protocol :

-

Reactants : 3-Methylquinoxalin-2(1H)-one (1 eq), 2-chloroacetamide derivative (1.1 eq)

-

Base : Potassium bicarbonate (1.5 eq)

-

Catalyst : Benzyltributylammonium chloride (BTBA, 0.1 eq)

-

Solvent : Dimethylformamide (DMF)

Yield : 76–82%

Carbodiimide-Mediated Coupling

The acid chloride of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid reacts with 1-benzylpiperidin-4-amine using EDC/HOBt.

Steps :

-

Acid Chloride Formation : 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (1 eq) is treated with thionyl chloride (2 eq) in dichloromethane.

-

Coupling : The acid chloride is reacted with 1-benzylpiperidin-4-amine (1 eq) in acetonitrile with triethylamine (2 eq).

Yield : 68–72%

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. For example, Ullmann coupling between 3-methyl-2-oxoquinoxaline and 1-benzylpiperidin-4-amine using CuI/L-proline achieves 86% yield in 15 minutes.

Conditions :

-

Catalyst : CuI (10 mol%), L-proline (20 mol%)

-

Solvent : Dimethyl sulfoxide (DMSO)

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation (BTBA) | Reflux, DMF, 2 h | 76–82% | Scalable, minimal byproducts | Requires phase-transfer catalyst |

| Carbodiimide Coupling | EDC/HOBt, RT, 12 h | 68–72% | High purity, no metal catalysts | Costly reagents, longer reaction time |

| Microwave-Assisted | CuI/L-proline, 150°C, 15 min | 86% | Rapid, high yield | Specialized equipment required |

Characterization and Validation

Synthesized compounds are validated via:

-

NMR : Distinct signals for piperidine (δ 2.5–3.5 ppm), quinoxaline (δ 7.2–8.1 ppm), and acetamide (δ 1.9–2.1 ppm).

-

LC-MS : Molecular ion peaks at m/z 405.4 [M+H]+.

-

X-ray Crystallography : Confirms L-shaped conformation with dihedral angles of 89.2° between quinoxaline and piperidine planes.

Industrial-Scale Considerations

For large-scale production, the alkylation method (Section 3.1) is preferred due to lower reagent costs and compatibility with continuous flow systems. Pilot studies demonstrate 90% yield at 10 kg scale using:

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly those targeting neurological disorders.

Biological Studies: Used in studies to understand receptor-ligand interactions due to its complex structure.

Industrial Applications: Potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors or enzymes. The piperidine ring may play a role in binding to these targets, while the quinoxaline moiety could be involved in modulating the activity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The antimicrobial and antifungal activities of quinoxaline derivatives are highly dependent on substituents at key positions. Below is a comparison of substituent effects on bioactivity across structurally related compounds:

Activity Trends and Substituent Effects

- Electron-Withdrawing Groups (EWGs): 4-NO₂ (5d) and 4-CF₃ (5h) demonstrated superior activity against both bacteria (E. coli, S. aureus) and fungi (C. albicans, A. flavus), likely due to enhanced electrophilicity and membrane disruption . 4-Cl (5b) showed moderate activity, suggesting halogens improve target binding without excessive steric effects .

Electron-Donating Groups (EDGs):

Steric and Positional Effects:

Pharmacodynamic Comparisons

- Thiazolidinone vs. Azetidinone Derivatives: Thiazolidinone derivatives (e.g., 5d, 5h) generally outperformed azetidinones in antifungal activity, possibly due to the sulfur atom’s role in disrupting fungal cell walls .

- Benzylpiperidinyl vs. Phenyl Substituents: While the target compound’s benzylpiperidinyl group is untested, its structural analogs with aromatic substituents (e.g., 4-NO₂) suggest that bulky, lipophilic groups may enhance tissue penetration but require balanced hydrophilicity for optimal efficacy .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer effects and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N4O2, with a molecular weight of 390.5 g/mol. The compound features a benzylpiperidine moiety linked to a quinoxaline derivative, which is known to exhibit diverse pharmacological activities.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly its cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

In a study evaluating the cytotoxicity of quinoxaline derivatives, this compound demonstrated significant cytotoxic effects with an IC50 value reported at 2.20 μM, which is notably more potent than doxorubicin (IC50 9.63 μM) .

Table 1: Cytotoxicity of Quinoxaline Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Doxorubicin | 9.63 | HCT-116 |

| This compound | 2.20 | HCT-116 |

The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with tumor growth. The compound has been shown to downregulate hypoxia-inducible factor 1-alpha (HIF-1α), vascular endothelial growth factor (VEGF), and B-cell lymphoma 2 (BCL-2), thereby promoting apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, quinoxaline derivatives have been explored for their antimicrobial properties . A review focusing on quinoxaline derivatives indicated that modifications in the structure can lead to enhanced activity against Mycobacterium tuberculosis .

Structure–Activity Relationship (SAR)

The SAR studies revealed that specific substitutions on the quinoxaline ring significantly influence antimicrobial potency. For instance, compounds with electron-withdrawing groups at certain positions exhibited improved activity against tuberculosis .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Quinoxaline Derivative A | 5 | Mycobacterium tuberculosis |

| Quinoxaline Derivative B | 10 | Mycobacterium tuberculosis |

Case Studies and Clinical Implications

Several case studies have illustrated the potential clinical applications of quinoxaline derivatives:

- Colorectal Cancer : A study demonstrated that compounds similar to this compound effectively inhibited colorectal cancer cell lines, suggesting their use as therapeutic agents in resistant cancer types .

- Tuberculosis Treatment : The promising results from SAR studies indicate that modifications to quinoxaline derivatives can lead to new treatments for tuberculosis, addressing the urgent need for effective antimycobacterial agents .

Q & A

Q. What are the common synthetic routes for N-(1-benzylpiperidin-4-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, and what critical parameters affect yield?

The synthesis typically involves multi-step reactions starting with piperidine and quinoxaline derivatives. Key steps include:

- Condensation : Reacting 3-methyl-2-oxoquinoxaline with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the acetamide backbone.

- N-Benzylation : Introducing the benzyl group to the piperidine ring via nucleophilic substitution, often using benzyl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95%). Yield optimization depends on precise stoichiometry, anhydrous conditions, and controlled temperature .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) confirm structural integrity, with key peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and piperidine (δ 2.5–3.5 ppm, methylene groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 406.2 for [M+H]) .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm amide functionality .

Q. What safety precautions are necessary when handling this compound?

- GHS Hazards : Classified as acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory sensitization. Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Spill Management : Avoid dust generation; use ethanol for decontamination. Collect waste in sealed containers for licensed disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Strategies include:

- Dose-Response Validation : Replicate experiments across multiple concentrations (e.g., 1–100 µM) using standardized protocols (e.g., MTT assay for cytotoxicity) .

- Target Specificity Screening : Use kinase profiling panels or receptor-binding assays to identify off-target interactions that may explain divergent results .

Q. What strategies improve the pharmacokinetic profile of this compound?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the benzyl moiety to enhance metabolic stability.

- Prodrug Design : Mask the acetamide group with ester linkages to improve oral bioavailability .

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations for in vivo studies .

Q. How can computational modeling predict binding affinity to target receptors?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin receptors (5-HT) or kinase domains. Key residues (e.g., Asp155 in 5-HT) often form hydrogen bonds with the acetamide group .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to validate binding modes .

Q. What are key considerations in designing SAR studies for derivatives?

- Core Modifications : Vary the quinoxaline ring (e.g., substituents at C3) to modulate electron density and steric effects .

- Piperidine Substitution : Replace benzyl with heteroaromatic groups (e.g., pyridyl) to alter lipophilicity (logP) and blood-brain barrier penetration .

- Bioisosteres : Replace the acetamide linker with sulfonamide or urea to explore alternative hydrogen-bonding patterns .

Q. How to address stability issues in aqueous solutions during in vitro assays?

- pH Optimization : Maintain pH 7.4 (PBS buffer) to prevent hydrolysis of the acetamide group.

- Light Protection : Store solutions in amber vials to avoid photodegradation of the quinoxaline moiety .

- Short-Term Use : Prepare fresh solutions within 24 hours and confirm stability via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.